molecular formula C25H30N2O3S B12189481 N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189481
M. Wt: 438.6 g/mol
InChI Key: TYRIYABKLQBPBX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure combining a benzyl group, a phenyl group, and a tetrahydrofuran ring

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C25H30N2O3S/c1-26(2)21-12-10-19(11-13-21)17-27(18-22-9-6-14-29-22)25(28)23-24(31-16-15-30-23)20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-18H2,1-2H3

InChI Key

TYRIYABKLQBPBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzyl and phenyl derivatives, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as molecular oxygen or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through the modulation of specific signaling pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting the microtubule dynamics essential for mitosis .
  • Antimicrobial Properties :
    • Research indicates that derivatives of oxathiine compounds can possess antimicrobial activities. The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects.
  • Neurological Applications :
    • Given the dimethylamino moiety, there is potential for this compound to influence neurotransmitter systems, particularly those involving dopamine and serotonin. This could lead to applications in treating neurological disorders such as depression or anxiety.

Table 1: Biological Activities of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
Neurotransmitter ModulationPotential modulation of dopamine/serotonin systems

Industrial Applications

  • Pharmaceutical Development :
    • The unique structure of this compound makes it a candidate for further development into pharmaceuticals targeting various diseases. Its ability to interact with biological systems suggests utility in drug formulation and development processes.
  • Chemical Synthesis :
    • This compound can serve as an intermediate in the synthesis of other more complex molecules due to its functional groups. The oxathiine ring structure provides a versatile framework for further chemical modifications, allowing chemists to explore new derivatives with enhanced properties .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxathiine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Assessment

In vitro tests revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, which can be explored through various studies and research findings.

  • Molecular Formula : C25_{25}H30_{30}N2_{2}O3_{3}S
  • Molecular Weight : 438.6 g/mol
  • CAS Number : 1010901-72-0

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit effects on various signaling pathways, potentially modulating cellular responses.

Biological Activity Overview

  • Anticancer Activity : Some studies have indicated that compounds with similar structures possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antiviral Properties : Research into related compounds has shown potential activity against viral infections, particularly in inhibiting viral replication.
  • Neuroprotective Effects : The presence of a dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential neuroprotective effects.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the structure-activity relationship (SAR) of similar oxathiine derivatives. The findings indicated that modifications in the side chains significantly influenced cytotoxicity against various cancer cell lines, suggesting that our compound could be optimized for enhanced activity .

Antiviral Properties

Research highlighted in Journal of Medicinal Chemistry explored a series of carboxamide derivatives and their antiviral activities. The study found that certain structural features were crucial for inhibiting viral entry and replication, which could be applicable to our compound .

Neuroprotective Effects

In an experimental model assessing neuroprotective agents, compounds with similar dimethylamino substitutions showed promise in reducing oxidative stress and inflammation in neuronal cells . This suggests that our compound may also offer neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AnticancerInhibition of cell proliferation
AntiviralInhibition of viral replication
NeuroprotectiveReduction of oxidative stress in neuronal cells

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